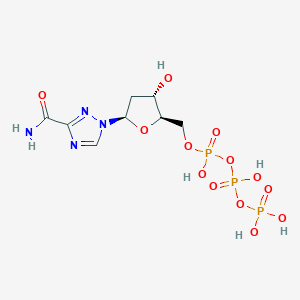
2'-Deoxyribavirin triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyribavirin triphosphate is a synthetic nucleotide analogue. It is a 2’-deoxy version of ribavirin-5’-O-triphosphate, which is known for its antiviral properties. This compound is particularly useful in directed mutagenesis experiments due to its ability to form base pairs with thymine and cytosine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxyribavirin triphosphate typically involves the classical triphosphorylation of nucleosides. This process includes the reaction of nucleosides with phosphorus oxychloride (POCl3), followed by the addition of pyrophosphate and triethylammonium bicarbonate . Another method involves aqueous cross-coupling reactions of halogenated deoxyribonucleoside triphosphates .
Industrial Production Methods
the general principles of large-scale nucleotide synthesis, including the use of automated synthesizers and enzymatic methods, are likely applicable .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyribavirin triphosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction may yield reduced nucleotides .
Aplicaciones Científicas De Investigación
2’-Deoxyribavirin triphosphate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2’-deoxyribavirin triphosphate involves its incorporation into nucleic acids during DNA or RNA synthesis. This incorporation can lead to mutations, which are useful in directed mutagenesis experiments . The compound forms base pairs with thymine and cytosine, which can disrupt normal base pairing and lead to errors in replication .
Comparación Con Compuestos Similares
Similar Compounds
Ribavirin-5’-O-triphosphate: The parent compound of 2’-deoxyribavirin triphosphate, known for its antiviral properties.
2’-Deoxyadenosine triphosphate: Another nucleotide analogue used in biochemical research.
2’-Deoxyguanosine triphosphate: Similar in structure and used in various biochemical applications.
Uniqueness
2’-Deoxyribavirin triphosphate is unique due to its ability to form base pairs with both thymine and cytosine, making it particularly useful in directed mutagenesis experiments . Its structural similarity to ribavirin also gives it potential antiviral properties .
Propiedades
Número CAS |
532935-49-2 |
|---|---|
Fórmula molecular |
C8H15N4O13P3 |
Peso molecular |
468.15 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H15N4O13P3/c9-7(14)8-10-3-12(11-8)6-1-4(13)5(23-6)2-22-27(18,19)25-28(20,21)24-26(15,16)17/h3-6,13H,1-2H2,(H2,9,14)(H,18,19)(H,20,21)(H2,15,16,17)/t4-,5+,6+/m0/s1 |
Clave InChI |
FKUHJIXCXJPSTE-KVQBGUIXSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=N2)C(=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=NC(=N2)C(=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide](/img/structure/B13419012.png)
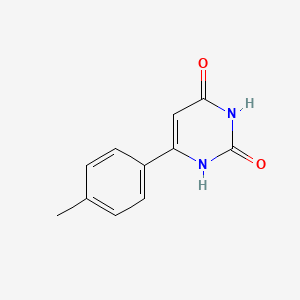
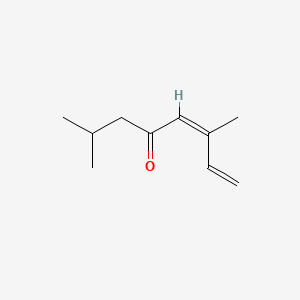

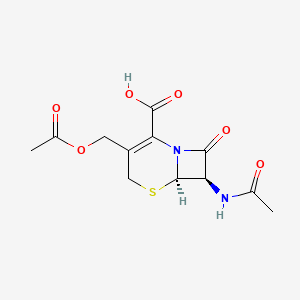
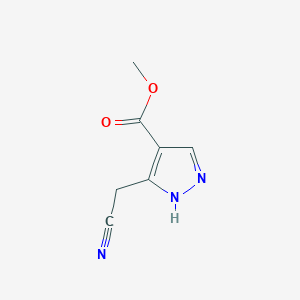
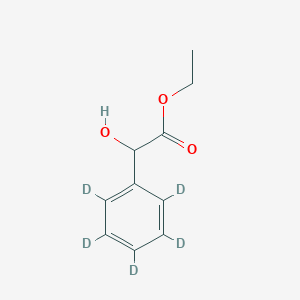
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)
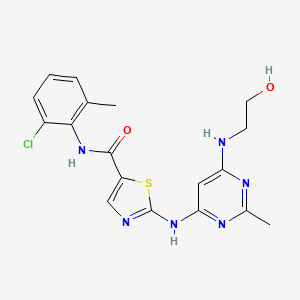
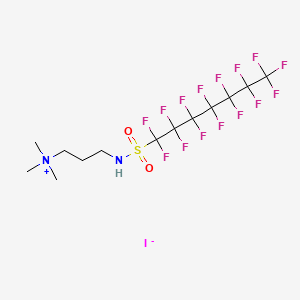

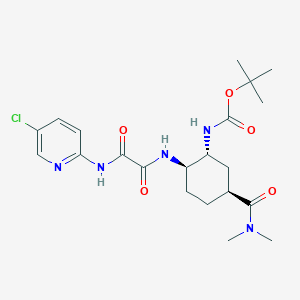

![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
